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molecular formula C11H12BrNO B1610426 3-(2-bromoethyl)-6-methoxy-1H-indole CAS No. 68104-24-5

3-(2-bromoethyl)-6-methoxy-1H-indole

Cat. No. B1610426
M. Wt: 254.12 g/mol
InChI Key: FJBFFCZCJJWVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303023B2

Procedure details

The title compound was synthesized according to above mentioned procedure for 3-(2-bromoethyl)-5-methoxy-1H-indole, starting with 6-methoxyindole yielding a brown oil which was stored in the freezer. LC-MS conditions B: tR=0.81 min, [M+H]+=254.13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10](OC)[CH:11]=2)[NH:6][CH:5]=1.[CH3:15][O:16]C1C=C2C(C=CN2)=CC=1>>[Br:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][C:9]([O:16][CH3:15])=[CH:10][CH:11]=2)[NH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=CNC2=CC=C(C=C12)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C=CNC2=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=CNC2=CC(=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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